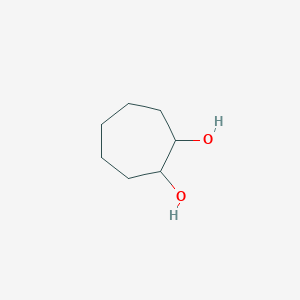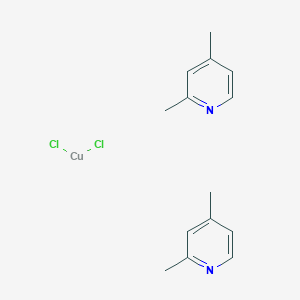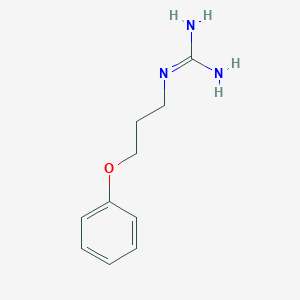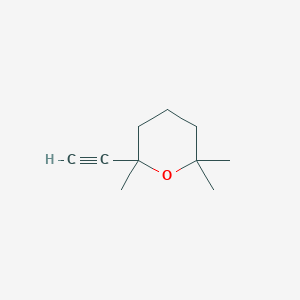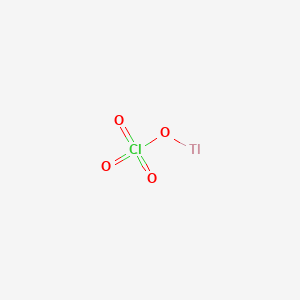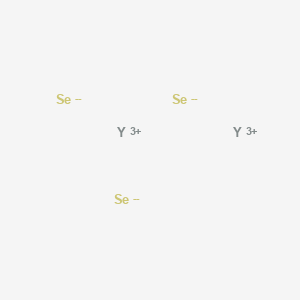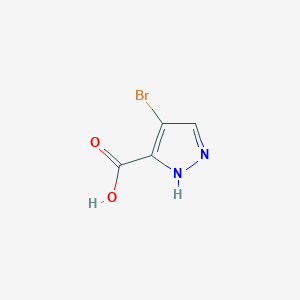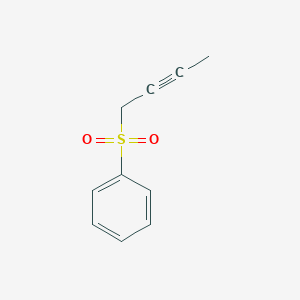
but-2-ynylsulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
but-2-ynylsulfonylbenzene: is an organic compound characterized by the presence of a sulfone group (SO₂) attached to a phenyl ring and a 2-butynyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for preparing sulfones involves the oxidation of sulfides.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.
Addition to Alkynes: The addition of sulfonyl groups to alkynes is also a viable method.
Industrial Production Methods: Industrial production of sulfones often involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sulfones can undergo further oxidation to form sulfonic acids.
Substitution: Sulfones can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Sulfonic Acids: Formed from the oxidation of sulfones.
Sulfides: Formed from the reduction of sulfones.
Substituted Sulfones: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: but-2-ynylsulfonylbenzene, is used as a versatile intermediate in organic synthesis. It serves as a building block for the construction of various biologically active molecules and functional materials .
Biology and Medicine: In medicinal chemistry, sulfones are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the synthesis of compounds with antimicrobial, antifungal, and anticancer activities .
Industry: In industrial applications, sulfones are used in the production of polymers, agrochemicals, and other specialty chemicals. Their stability and reactivity make them valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of sulfone, 2-butynyl phenyl, involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group is electron-withdrawing, which makes the compound a good Michael acceptor and facilitates nucleophilic attacks . The compound can also stabilize adjacent carbanions, making it useful in reactions that require the formation of carbanion intermediates .
Vergleich Mit ähnlichen Verbindungen
Phenyl Sulfonylacetophenone: Used in similar synthetic pathways and reactions.
2-Propynyl Sulfone: Shares similar reactivity and applications in organic synthesis.
Uniqueness: but-2-ynylsulfonylbenzene, is unique due to its specific structure, which combines the reactivity of the sulfone group with the versatility of the 2-butynyl group. This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
13603-84-4 |
|---|---|
Molekularformel |
C10H10O2S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
but-2-ynylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1H3 |
InChI-Schlüssel |
JWQJKTANNHTZQP-UHFFFAOYSA-N |
SMILES |
CC#CCS(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC#CCS(=O)(=O)C1=CC=CC=C1 |
| 13603-84-4 | |
Synonyme |
Sulfone, 2-butynyl phenyl, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
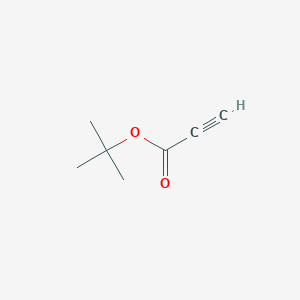
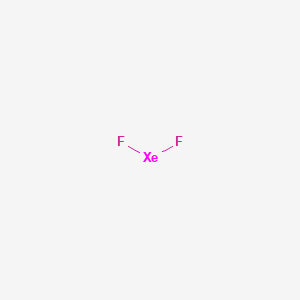

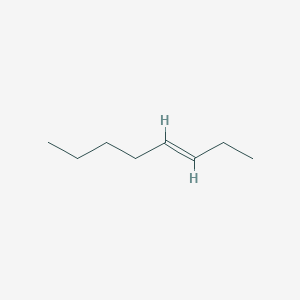

![[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate](/img/structure/B84170.png)
